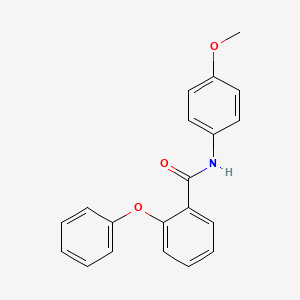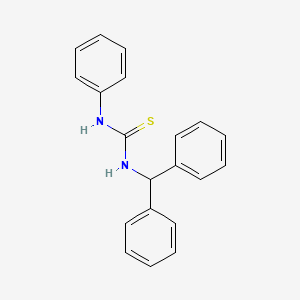![molecular formula C17H18ClNO2S B5775876 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)
3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide, also known as ML239, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as propanamides and has shown promising results in preclinical studies.
Mecanismo De Acción
3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide inhibits the activity of a protein called Cdc7, which is involved in DNA replication and cell cycle progression. By inhibiting Cdc7, 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide prevents cancer cells from dividing and proliferating, leading to their death. 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has been shown to have a potent inhibitory effect on Cdc7 activity, with an IC50 value of 3.5 nM. It has also been shown to be selective for Cdc7, with minimal activity against other kinases. In vivo studies have shown that 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide is well-tolerated and has a favorable pharmacokinetic profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide is a potent and selective inhibitor of Cdc7, making it a valuable tool for studying the role of Cdc7 in cancer biology. However, its use is limited by its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the development of 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide. One area of interest is the combination of 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide with other cancer therapies, such as radiation therapy and chemotherapy. Another area of interest is the development of more potent and selective Cdc7 inhibitors. Finally, the use of 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide in combination with biomarkers to identify patients who are most likely to benefit from treatment is also an area of active research.
Métodos De Síntesis
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide involves the reaction of 2-methoxybenzylamine with 3-bromopropionyl chloride to form N-(2-methoxybenzyl)propionamide. This intermediate is then reacted with potassium thioacetate to form N-(2-methoxybenzyl)-3-mercapto-propionamide. Finally, 4-chlorobenzyl chloride is added to this intermediate to form 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. 3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-21-16-5-3-2-4-13(16)12-19-17(20)10-11-22-15-8-6-14(18)7-9-15/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUARJFNKMZTYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-methoxybenzyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)


![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)


![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)


![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)
![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)

